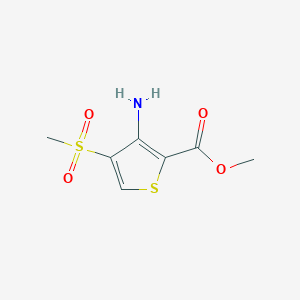

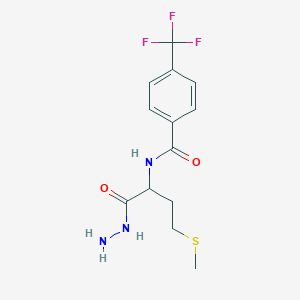

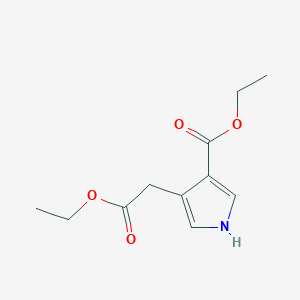

![molecular formula C35H29OP B071675 (R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine CAS No. 189274-36-0](/img/structure/B71675.png)

(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phosphines, such as diphenylphosphine , are a class of organophosphorus compounds known for their wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science . They are often used as ligands in various organic reactions due to their high reactivity .

Molecular Structure Analysis

The molecular structure of phosphines is typically characterized by a phosphorus atom bonded to carbon atoms . The specific molecular structure of “®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine” was not found in the sources I accessed.

Aplicaciones Científicas De Investigación

Enantioselective Catalysis : This ligand has been used in Rhodium(I) complexes for highly enantioselective hydroformylation of olefins, demonstrating excellent enantiomeric excess and effectiveness across a variety of olefins (Nozaki et al., 1997). The sense of enantioface selection for prochiral olefins is primarily determined by the absolute configuration of the phosphine site.

Chiral Phosphine-Catalyzed Reactions : It serves as an efficient catalyst in chiral phosphine-catalyzed reactions, such as the enantioselective construction of gamma-butenolides through substitution reactions, providing good to excellent yields and enantiomeric excesses (Jiang, Shi, & Shi, 2008).

Asymmetric Aza-Morita-Baylis-Hillman Reactions : The ligand is also effective in asymmetric aza-MBH reactions, offering moderate to good yields and good to high enantiomeric excesses under mild conditions (Shi, Ma, & Gao, 2007).

Asymmetric Hydrogenation : Rhodium(I) complexes containing this ligand have been used in asymmetric hydrogenation of α-alkylstyrenes, leading to the formation of aromatic hydrocarbons with significant enantiomeric excess (Inagaki, Ohta, Nozaki, & Takaya, 1997).

Theoretical Modeling : The ligand has been the subject of theoretical modeling to explain and predict the stereoselectivity in rhodium-catalyzed hydroformylation, highlighting the synergistic combination of coordination preferences, the number of chirality centers, and the correct configuration of binaphthyl fragments (Gleich, Schmid, & Herrmann, 1998).

Alternating Copolymerization : It has been employed in asymmetric alternating copolymerization with carbon monoxide, demonstrating complete head-to-tail and isotactic selectivities revealed by NMR spectrometry (Nozaki, Kawashima, Nakamoto, & Hiyama, 1999).

Propiedades

IUPAC Name |

diphenyl-[1-(2-propan-2-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H29OP/c1-25(2)36-32-23-21-26-13-9-11-19-30(26)34(32)35-31-20-12-10-14-27(31)22-24-33(35)37(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-25H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYTYDOSGVUKHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H29OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439136 |

Source

|

| Record name | Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine | |

CAS RN |

137769-30-3 |

Source

|

| Record name | Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

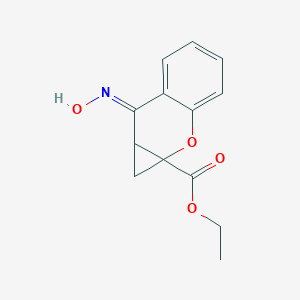

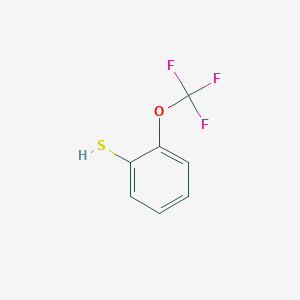

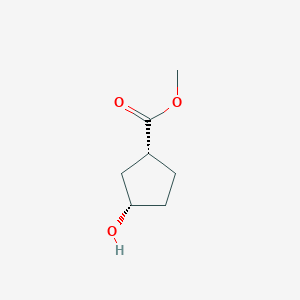

![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B71599.png)

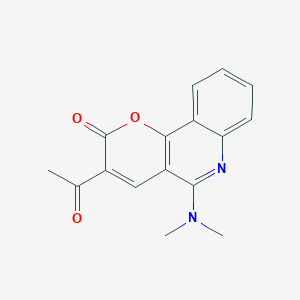

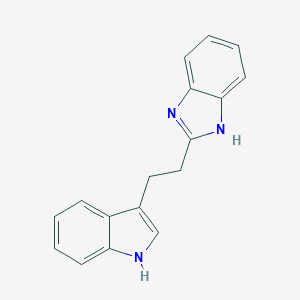

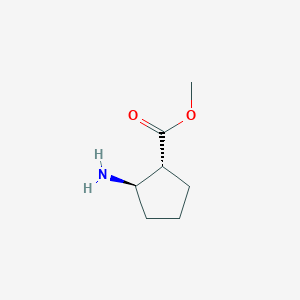

![2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B71600.png)

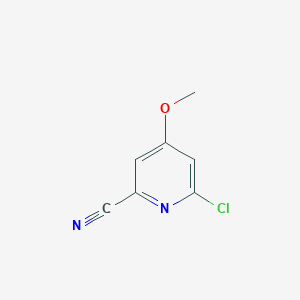

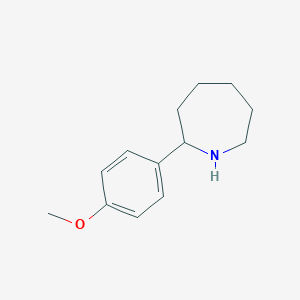

![5-Fluorobenzo[c]isoxazole-3-carbonitrile](/img/structure/B71622.png)